molecular formula C43H72N2O33 B590907 Pubchem_53384435 CAS No. 127923-85-7

Pubchem_53384435

Cat. No.: B590907
CAS No.: 127923-85-7
M. Wt: 1145.03
InChI Key: QLSXTAKLCDGTLR-IDZALIKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Pubchem_53384435 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_53384435 typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with butyl bromide to form N-butyl-4-chlorophenylamine.

    Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Final Product Formation: The final step involves the coupling of the benzamide intermediate with piperazine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis, which allow for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Pubchem_53384435 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Pubchem_53384435 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Pubchem_53384435 can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-N-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.

    4-(4-chlorophenyl)-N-(4-(4-(4-methylphenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a methyl group instead of chlorine.

Properties

IUPAC Name

(2S,4R,5R)-5-acetamido-2-[(2S,3S,5S)-2-[(3S,5S,6S)-5-acetamido-6-[(3S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72N2O33/c1-10-21(55)25(59)28(62)39(68-10)75-34-20(45-12(3)52)38(76-35-23(57)15(6-47)70-40(29(35)63)73-31-17(8-49)69-37(65)27(61)26(31)60)72-18(9-50)32(34)74-41-30(64)36(24(58)16(7-48)71-41)78-43(42(66)67)4-13(53)19(44-11(2)51)33(77-43)22(56)14(54)5-46/h10,13-41,46-50,53-65H,4-9H2,1-3H3,(H,44,51)(H,45,52)(H,66,67)/t10?,13-,14-,15?,16?,17?,18?,19-,20+,21-,22-,23+,24+,25?,26?,27+,28+,29+,30+,31-,32-,33?,34?,35?,36?,37-,38+,39+,40+,41+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSXTAKLCDGTLR-IDZALIKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@@]4(C[C@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5[C@@H]([C@@H](OC([C@@H]5O)CO)O[C@@H]6C(O[C@H]([C@H](C6O)O)O)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72N2O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693718
Record name PUBCHEM_53384435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1145.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127923-85-7
Record name PUBCHEM_53384435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.